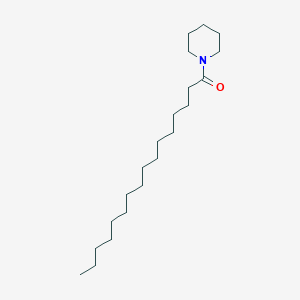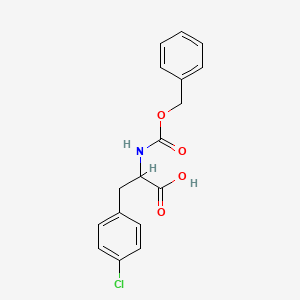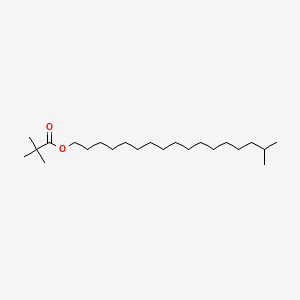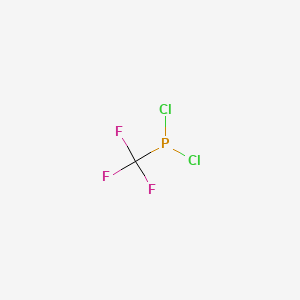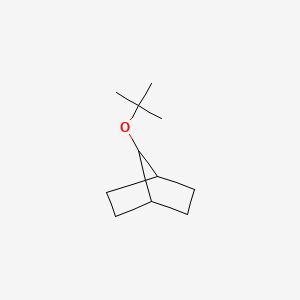
1,2-Dichloro-2,2-difluoro-1-iodoethane
Overview
Description
1,2-Dichloro-2,2-difluoro-1-iodoethane is a chemical compound with the molecular formula C₂HCl₂F₂I . It is also known by other names, including 1,2-Dichloro-1,1-difluoro-2-iodoethane . The compound’s structure consists of chlorine, fluorine, and iodine atoms attached to an ethane backbone. It is a halogenated organic compound with intriguing properties.
Synthesis Analysis
The synthesis of 1,2-Dichloro-2,2-difluoro-1-iodoethane involves the reaction of appropriate starting materials. While I don’t have specific synthetic procedures at hand, researchers typically achieve this compound through halogenation reactions or substitution reactions involving ethane derivatives. Further exploration of the literature would provide detailed synthetic routes.
Molecular Structure Analysis
The molecular structure of 1,2-Dichloro-2,2-difluoro-1-iodoethane reveals its unique arrangement of halogen atoms. The central ethane moiety connects the two chlorine atoms (1,2-dichloro) and the two fluorine atoms (1,1-difluoro), with an iodine atom bonded to one of the carbon atoms. The compound’s spatial arrangement influences its reactivity and physical properties.
Chemical Reactions Analysis
- Halogen Exchange Reactions : Due to the presence of multiple halogens, 1,2-Dichloro-2,2-difluoro-1-iodoethane can participate in halogen exchange reactions. For instance, it can undergo substitution reactions with other halogen-containing compounds.
- Reductive Dehalogenation : Under appropriate conditions, the compound may undergo reductive dehalogenation, leading to the removal of halogen atoms.
- Reaction with Nucleophiles : The iodine atom makes this compound susceptible to nucleophilic attack. It can react with nucleophiles (such as amines or thiols) to form new compounds.
Physical And Chemical Properties Analysis
- Density : Approximately 2.3 g/cm³
- Boiling Point : 129.9°C at 760 mmHg
- Vapour Pressure : 12.2 mmHg at 25°C
- Enthalpy of Vaporization : 35.2 kJ/mol
- Flash Point : 32.4°C
- Index of Refraction : 1.510
- Molar Refractivity : 34.2 cm³/mol
Safety And Hazards
- Toxicity : As a halogenated compound, it may pose health risks upon exposure. Proper handling and protective measures are essential.
- Environmental Impact : Halogenated compounds can persist in the environment and contribute to pollution.
- Incompatibilities : Avoid contact with strong oxidizing agents or reducing agents.
Future Directions
- Biological Studies : Investigate its biological activity, potential therapeutic applications, and toxicity profiles.
- Synthetic Methods : Develop efficient and sustainable synthetic routes.
- Environmental Impact Assessment : Evaluate its impact on ecosystems and explore greener alternatives.
properties
IUPAC Name |
1,2-dichloro-1,1-difluoro-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2F2I/c3-1(7)2(4,5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUCKYGZQSGSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374167 | |
| Record name | 1,2-Dichloro-2,2-difluoro-1-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-2,2-difluoro-1-iodoethane | |
CAS RN |
812-06-6 | |
| Record name | 1,2-Dichloro-2,2-difluoro-1-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






